N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

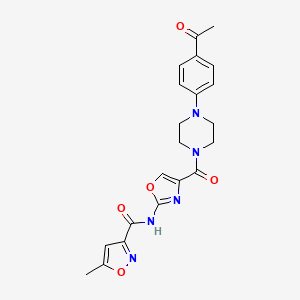

The compound N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide features a multi-heterocyclic architecture comprising an oxazole core linked to a piperazine-carboxamide moiety and a 5-methylisoxazole-3-carboxamide group. Key structural elements include:

- Oxazole ring: Acts as a central scaffold, facilitating connectivity to the piperazine-carboxamide unit.

- Piperazine-carboxamide: A conformationally flexible bridge, likely adopting a chair conformation (common in similar carboxamide-piperazine systems) .

- 5-Methylisoxazole-3-carboxamide: Contributes steric bulk and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O5/c1-13-11-17(24-31-13)19(28)23-21-22-18(12-30-21)20(29)26-9-7-25(8-10-26)16-5-3-15(4-6-16)14(2)27/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPHSSQUVTYXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates various functional groups, including piperazine, oxazole, and isoxazole moieties. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, which is often associated with diverse pharmacological activities, and an oxazole moiety that enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O4 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1396858-84-6 |

The compound exhibits potential activity as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that hydrolyzes various endogenous lipids, including anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of these lipids, thereby enhancing their physiological effects.

Pharmacological Properties

- Analgesic Effects : Research indicates that compounds similar to this compound may exhibit analgesic properties by modulating pain pathways through FAAH inhibition .

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing piperazine rings have shown moderate to good antimicrobial activity . This may extend to the target compound, warranting further investigation.

- Antitumor Activity : Some studies have highlighted the potential for compounds with similar structures to exhibit antitumor properties, making them candidates for cancer therapy .

Study 1: FAAH Inhibition and Pain Modulation

A study evaluated the analgesic effects of FAAH inhibitors in animal models. The results demonstrated that compounds similar to the target compound significantly reduced tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests a promising therapeutic avenue for chronic pain management.

Study 2: Antimicrobial Screening

In vitro tests conducted on related piperazine derivatives showed varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using standard antimicrobial susceptibility tests, revealing that several derivatives exhibited notable activity against resistant strains .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

The compound is primarily studied for its potential pharmacological activities. The presence of the piperazine moiety is significant as it is commonly associated with various biological activities, including:

- Antidepressant Effects : Compounds containing piperazine have been linked to antidepressant properties, making them valuable in the treatment of mood disorders.

- Analgesic Activity : Similar derivatives have shown analgesic effects, suggesting this compound may also have pain-relieving properties.

1.2 Structure-Activity Relationship (SAR)

The intricate structure of N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide allows for diverse interactions with biological targets. The oxazole and isoxazole rings contribute to its chemical reactivity and biological activity, potentially enhancing selectivity towards specific receptors or enzymes.

2.1 Anti-Tubercular Activity

Research indicates that related compounds with similar structures have been evaluated for their anti-tubercular properties. For instance, derivatives of piperazine have been synthesized and tested against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that this compound could be a candidate for further development as an anti-tubercular agent.

2.2 Interaction Studies

The compound’s ability to interact with various biological targets has been a focal point in research. Studies involving docking simulations have indicated that the compound may bind effectively to fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism . This interaction could position it as a potential therapeutic agent in pain management and neuroprotection.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, which can include:

- Formation of the piperazine derivative.

- Introduction of the oxazole moiety through cyclization reactions.

- Final coupling with the isoxazole carboxamide group.

These synthetic pathways are crucial for producing compounds with desired pharmacological profiles.

Case Studies

Case Study 1: Anti-Tubercular Efficacy

In a study evaluating various substituted piperazine derivatives, several compounds exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. Among these, derivatives structurally related to this compound were highlighted for their low cytotoxicity and high efficacy, indicating their potential as therapeutic agents .

Case Study 2: FAAH Inhibition

Another investigation focused on the development of novel PET ligands targeting FAAH, where similar piperazine-based compounds were synthesized and evaluated for binding affinity and selectivity. The results showed high binding affinity (IC50: 6.1 nM), underscoring the therapeutic potential of piperazine derivatives in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations

Piperazine-Carboxamide Linkage: The target compound shares the piperazine-carboxamide motif with N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . However, the latter lacks heterocyclic diversity, featuring only a chlorophenyl substituent. The chair conformation observed in is likely conserved in the target compound, enhancing stability. In contrast, 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline replaces the oxazole/isoxazole system with a quinoline-pyrimidine framework, suggesting divergent electronic and steric profiles.

Heterocyclic Diversity :

- The target compound’s dual oxazole-isoxazole system distinguishes it from N-(4-(3-phenyl-2,3-dihydroisoxazole-5-yl)phenyl)stearamide , which contains a dihydroisoxazole but lacks piperazine connectivity. The stearamide group in introduces lipophilicity, whereas the target compound’s carboxamide groups may enhance solubility.

Substituent Effects :

- The 4-acetylphenyl group in the target compound contrasts with the trifluoromethyl-pyrimidine in and the chlorophenyl in . Acetyl groups may modulate electron density and binding interactions differently compared to halogens or fluorinated groups.

Q & A

Q. What are the key synthetic routes for N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of isoxazole and oxazole intermediates. Key steps include:

- Coupling reactions : Piperazine rings are often functionalized via nucleophilic substitutions or carbodiimide-mediated couplings (e.g., EDC/HOBt) to attach acetylphenyl or carbonyl groups .

- Heterocycle formation : Oxazole rings are synthesized via cyclization of carboxamide precursors under reflux conditions with catalysts like POCl₃ .

- Optimization : Solvent choice (DMF, dichloromethane), temperature (60–120°C), and catalysts (e.g., NaH for deprotonation) significantly affect yield and purity. TLC and HPLC monitor reaction progress .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine/oxazole connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

- Elemental Analysis : Validates C, H, N, O composition within ±0.4% theoretical values .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or optimize reaction pathways for this compound?

- Quantum Chemical Calculations : Tools like DFT predict reaction energetics and transition states to identify viable synthetic routes .

- Machine Learning : Trained models analyze reaction databases to recommend solvent/base combinations, reducing trial-and-error experimentation .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications for improved binding .

Q. What strategies address contradictions in reported biological activity data for structurally similar piperazine-carboxamide derivatives?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting potency .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized protocols to resolve discrepancies in efficacy .

- Structural Analog Testing : Modify substituents (e.g., acetylphenyl vs. ethoxyphenyl) to isolate SAR trends and validate target specificity .

Q. What methodologies are used to investigate the pharmacokinetic and pharmacodynamic properties of this compound?

- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation rates .

- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction to predict bioavailability .

- In Vivo Models : Rodent studies evaluate absorption/distribution, with LC-MS/MS monitoring plasma concentrations over time .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced therapeutic potential?

- Core Modifications : Replace the oxazole ring with thiazole or pyrazole to alter electronic properties and binding affinity .

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) on the acetylphenyl ring to enhance target engagement .

- Bioisosteric Replacement : Substitute the piperazine moiety with morpholine or piperidine to improve metabolic stability .

Q. What experimental approaches resolve challenges in scaling up synthesis while maintaining purity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Purification Optimization : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time, reducing off-spec products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.